4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine
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Overview
Description
4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine is a complex organic compound that features both chlorophenyl and dinitrophenyl groups attached to a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with 2,4-dinitrophenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to form the tetrahydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4-(4-chlorophenyl)-1-(2,4-diaminophenyl)-1,2,3,6-tetrahydropyridine.
Scientific Research Applications
4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The presence of both chlorophenyl and dinitrophenyl groups allows for multiple modes of interaction, enhancing its versatility as a research tool.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine
- 4-(4-Methylphenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine
- 4-(4-Nitrophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine
Uniqueness
This compound is unique due to the presence of both chlorophenyl and dinitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Biological Activity
4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-1,2,3,6-tetrahydropyridine is a compound of growing interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C17H14ClN3O4
- Molecular Weight : 359.76 g/mol
- CAS Number : 866150-94-9
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the chlorophenyl and dinitrophenyl groups have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Neuroprotective Effects
A study investigating neuroprotective agents found that compounds related to tetrahydropyridine structures can inhibit microglial activation and reduce neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease (PD). The protective mechanisms often involve the attenuation of pro-inflammatory cytokines and modulation of signaling pathways such as NF-κB .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various physiological processes. Notably, it has demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and urease. These inhibitory effects are crucial for potential therapeutic applications in conditions like Alzheimer's disease and peptic ulcers .
The biological activities of this compound can be attributed to several mechanisms:
- Anti-inflammatory Action : The compound reduces the production of nitric oxide (NO) and pro-inflammatory cytokines by inhibiting the activation of microglia and macrophages.
- Enzyme Inhibition : By binding to the active sites of enzymes like AChE and urease, it prevents substrate interaction and subsequent catalysis.
- Antimicrobial Mechanism : The presence of nitro groups in the structure may contribute to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Study 1: Neuroprotective Properties
In a study involving MPTP-induced neurotoxicity in mice, treatment with related compounds resulted in decreased levels of inflammatory markers and improved motor function. This suggests that tetrahydropyridine derivatives may offer protective benefits against dopaminergic neuron loss associated with PD .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of various synthesized derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard antibiotics, showcasing their potential as effective antimicrobial agents .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-(2,4-dinitrophenyl)-3,6-dihydro-2H-pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-14-3-1-12(2-4-14)13-7-9-19(10-8-13)16-6-5-15(20(22)23)11-17(16)21(24)25/h1-7,11H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDSEHIBKHGTFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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